

Maltotriitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maltotriitol

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An in-depth technical guide on **Maltotriitol**, focusing on its chemical identity, properties, and its role as a metabolic inhibitor in *Streptococcus mutans*.

This guide provides a comprehensive overview of **Maltotriitol** for researchers, scientists, and drug development professionals. It covers its chemical identifiers, physicochemical properties, and details its inhibitory effects on key enzymes in the maltose metabolic pathway of *Streptococcus mutans*.

Core Chemical Information

Maltotriitol is a trisaccharide sugar alcohol.^[1] Its fundamental chemical identifiers are crucial for its application in research and development.

Identifier	Value	Reference
CAS Number	32860-62-1	[1] [2] [3] [4]
IUPAC Name	(2S,3R,4R,5R)-4- [(2R,3R,4R,5S,6R)-3,4- dihydroxy-6-(hydroxymethyl)-5- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]oxyhexane- 1,2,3,5,6-pentol	
Molecular Formula	C ₁₈ H ₃₄ O ₁₆	
Molecular Weight	506.45 g/mol	

Physicochemical Properties

The physical and chemical characteristics of **Maltotriitol** are essential for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
Appearance	White to off-white powder/crystal	
Melting Point	122-126°C or 184°C	
Solubility	Very soluble in water; limited solubility in ethanol; slight solubility in methanol; insoluble in chloroform and hexane.	
Storage Temperature	-20°C	

Biological Activity: Inhibition of Maltose Metabolism in Streptococcus mutans

Maltotriitol has been identified as an inhibitor of maltose metabolism in the cariogenic bacterium *Streptococcus mutans*. This inhibitory action is primarily targeted at two key enzymes in the maltose metabolic pathway: amylomaltase and phospho- α -glucosidase.

Enzyme Inhibition Data

Enzyme	Organism	Inhibition Constant (Ki)	Apparent Michaelis Constant (KM) for Maltose	Reference
Amylomaltase	<i>Streptococcus mutans</i> OMZ 176	2.0 mM	21.8 mM	
Phospho- α -glucosidase	<i>Streptococcus mutans</i> OMZ 176	Not specified	Not specified	

Experimental Protocols

Preparation of Maltotriitol

Maltotriitol can be synthesized via the hydrogenation of maltotriose. A common laboratory-scale synthesis involves the reduction of maltotriose using a reducing agent such as sodium borohydride in an aqueous solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

General Protocol for Hydrogenation:

- Dissolve maltotriose in distilled water.
- Cool the solution in an ice bath.
- Slowly add a molar excess of sodium borohydride to the solution while stirring.
- Allow the reaction to proceed for several hours at room temperature.
- Neutralize the excess sodium borohydride by the cautious addition of an acid (e.g., acetic acid) until the effervescence ceases.

- The resulting solution can be purified using techniques such as ion-exchange chromatography to remove salts and unreacted starting material, followed by lyophilization to obtain **Maltotriitol** as a powder.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of **Maltotriitol** in various matrices can be achieved using HPLC.

General HPLC Parameters:

- Column: A column suitable for carbohydrate analysis, such as an amino-based or polystyrene cation exchange resin column.
- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for amino columns. For ion-exchange columns, pure distilled water can be used.
- Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is typically used for the detection of sugar alcohols which lack a UV chromophore.
- Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of **Maltotriitol**.

Enzyme Inhibition Assay (General Protocol)

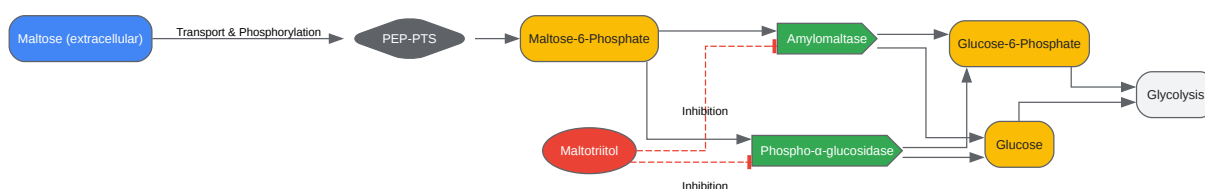
To determine the inhibitory effect of **Maltotriitol** on amylomaltase or phospho- α -glucosidase, a general enzyme inhibition assay can be performed.

- Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (amylomaltase or phospho- α -glucosidase) in a suitable buffer at a specific concentration. Prepare a stock solution of the substrate (maltose for amylomaltase, maltose-6-phosphate for phospho- α -glucosidase) in the same buffer.
- Inhibitor Preparation: Prepare a series of dilutions of **Maltotriitol** in the assay buffer.
- Assay Procedure:

- In a microplate or cuvette, add the enzyme solution and the **Maltotriitol** solution (or buffer for the control).
- Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.
- Initiate the reaction by adding the substrate solution.
- Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry).
- Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (K_i).

Signaling and Metabolic Pathways

The following diagram illustrates the simplified metabolic pathway of maltose in *Streptococcus* mutans and highlights the points of inhibition by **Maltotriitol**. Maltose is transported into the cell and phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS). The resulting maltose-6-phosphate is then either hydrolyzed by phospho- α -glucosidase or acted upon by amylomaltase. The glucose-6-phosphate and glucose produced can then enter the glycolysis pathway.



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Caption: Maltose metabolism in *S. mutans* and inhibition by **Maltotriitol**.

Conclusion

Maltotriitol is a well-characterized sugar alcohol with potential applications in research, particularly in the study of carbohydrate metabolism and the development of antimicrobial agents targeting oral bacteria. Its specific inhibitory action on key enzymes in the maltose metabolic pathway of *Streptococcus mutans* makes it a valuable tool for investigating mechanisms of bacterial sugar fermentation and for exploring novel strategies to control dental caries. Further research is warranted to fully elucidate the kinetics of its inhibitory effects and its potential applications in clinical or industrial settings.

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- To cite this document: BenchChem. [Maltotriitol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232362#maltotriitol-cas-number-and-iupac-name]

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